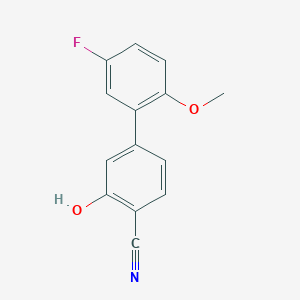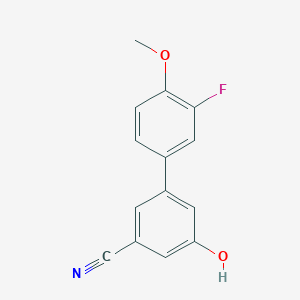
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95% (also known as 5-CMP-3-CN) is an organic compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow solid with a melting point of 96-98 °C and a boiling point of 246-248 °C. It is insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene. 5-CMP-3-CN is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.
Aplicaciones Científicas De Investigación
5-CMP-3-CN has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to prepare various compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, 5-CMP-3-CN can be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 5-CMP-3-CN is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers an immune response. This response is believed to be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Biochemical and Physiological Effects
5-CMP-3-CN has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to inhibit the growth of certain types of cancer cells and to reduce the production of inflammatory cytokines. In addition, 5-CMP-3-CN has been found to have antioxidant, anti-apoptotic, and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMP-3-CN has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in the presence of light and air. In addition, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to using 5-CMP-3-CN in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled, so it should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for research involving 5-CMP-3-CN. For example, further research could be conducted to explore the compound’s mechanism of action and its potential therapeutic applications. In addition, more research could be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research could be conducted to explore the compound’s potential uses in drug development, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Métodos De Síntesis
5-CMP-3-CN can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-methylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-CMP-3-CN. The reaction is then followed by a series of purification steps such as recrystallization, column chromatography, and distillation to obtain a 95% pure product.
Propiedades
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-13(14(15)4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQBTZUEBWQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684799 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-10-2 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














